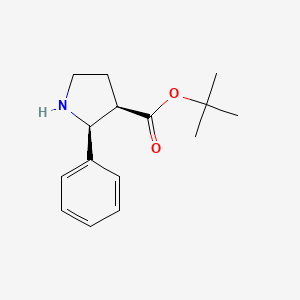

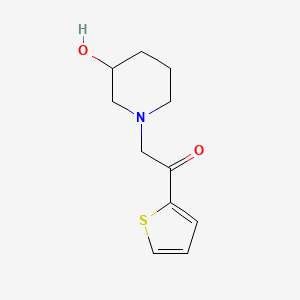

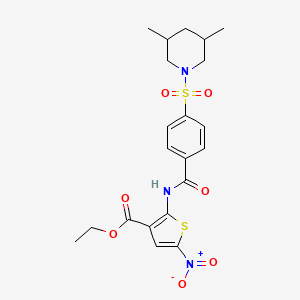

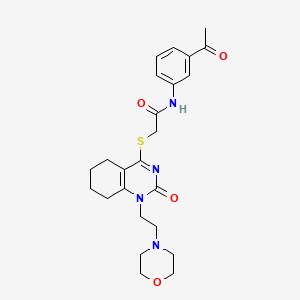

![molecular formula C25H24N2O3S B2990785 2-(4-benzoylbenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892977-27-4](/img/structure/B2990785.png)

2-(4-benzoylbenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Heterocyclic Synthesis Applications

One significant application of related compounds involves the synthesis of heterocyclic derivatives, offering potential utility in various fields, including pharmaceuticals. For example, thiophenylhydrazonoacetates have been synthesized from related precursors, leading to a variety of nitrogen nucleophiles yielding compounds like pyrazole, isoxazole, and pyrazolopyrimidine derivatives, showcasing the versatility of these compounds in synthesizing complex heterocyclic structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Molecular Aggregation and Structural Analysis

Another area of research focuses on the molecular and structural analysis of related benzoyl-thiophene derivatives. Studies have revealed details about their molecular conformations and modes of supramolecular aggregation. For instance, a study on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides found similar molecular conformations but different modes of supramolecular aggregation among the derivatives, highlighting the intricate details of molecular interactions and structures (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Antimicrobial Evaluation

Derivatives of benzo[b]thiophenes have also been synthesized and evaluated for antimicrobial properties. For example, a study synthesized 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, which were subjected to biological evaluation, including antimicrobial and molecular docking studies. These efforts reflect the ongoing exploration of benzo[b]thiophene derivatives for potential therapeutic applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Pharmacological Activities

Further, the pharmacological activities of thiophene derivatives have been extensively studied. For instance, novel thiophene derivatives were synthesized and screened for their antiarrhythmic, serotonin antagonist, and antianxiety activities, demonstrating the therapeutic potential of these compounds in treating various conditions (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Mécanisme D'action

Target of Action

Similar benzothiophene derivatives have been reported to exhibit sting-agonistic activity . STING (Stimulator of Interferon Genes) is an immune-associated protein that plays a crucial role in innate immune responses .

Mode of Action

For instance, some benzothiophene derivatives have been reported to activate STING, leading to the phosphorylation of downstream signaling molecules .

Pharmacokinetics

Similar compounds have been reported to exhibit high metabolic stability on human liver microsomes . This suggests that the compound may have favorable pharmacokinetic properties, potentially leading to good bioavailability.

Propriétés

IUPAC Name |

2-[(4-benzoylbenzoyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S/c1-15-8-13-19-20(14-15)31-25(21(19)24(30)26-2)27-23(29)18-11-9-17(10-12-18)22(28)16-6-4-3-5-7-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,26,30)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBOJEBPSXLKDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-benzoylbenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2990705.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2990708.png)

![Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2990709.png)

![(E)-2-cyano-3-(4-ethoxyanilino)-N-(2-methylphenyl)-3-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylprop-2-enamide](/img/structure/B2990713.png)

![(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2990714.png)

![N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2990723.png)